molecular formula C15H13Cl2NO4S B4935821 1-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide

1-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide

Cat. No. B4935821
M. Wt: 374.2 g/mol
InChI Key: RMDBAVHUXYWWOF-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a white crystalline powder that is soluble in water and organic solvents. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

DPCPX is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays an important role in regulating various physiological processes, including neurotransmission, cardiovascular function, and immune response. The adenosine A1 receptor is widely expressed in various tissues and organs, including the brain, heart, and kidneys. The binding of adenosine to the A1 receptor activates a signaling cascade that leads to the inhibition of adenylate cyclase and the reduction of cAMP levels. DPCPX blocks the binding of adenosine to the A1 receptor, thereby inhibiting the downstream signaling cascade.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. DPCPX has also been shown to reduce myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation. Furthermore, DPCPX has been investigated for its potential neuroprotective effects by reducing neuroinflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for the specific inhibition of the receptor without affecting other adenosine receptors. DPCPX is also water-soluble, which facilitates its use in in vitro and in vivo experiments. However, DPCPX has some limitations for lab experiments. It has low bioavailability and a short half-life, which limits its use in animal studies. Furthermore, DPCPX has poor solubility in some organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on DPCPX. One potential direction is the investigation of its therapeutic potential in various cancers, including breast cancer, lung cancer, and prostate cancer. Another direction is the exploration of its potential neuroprotective effects in various neurological disorders, including Huntington's disease and amyotrophic lateral sclerosis. Furthermore, the development of novel DPCPX analogs with improved bioavailability and pharmacokinetic properties could enhance its therapeutic potential. Overall, the research on DPCPX has significant implications for the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of DPCPX involves several steps, starting with the reaction of 3,4-dichlorophenylacetonitrile with 1,2-methylenedioxybenzene in the presence of sodium methoxide to form the intermediate 2,3-dihydro-1,4-benzodioxin-6-carbonitrile. The intermediate is then reacted with methanesulfonyl chloride in the presence of triethylamine to form DPCPX. The overall yield of the synthesis is around 25%.

Scientific Research Applications

DPCPX has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to have anticancer properties by inhibiting the growth and proliferation of cancer cells. DPCPX has also been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and preventing arrhythmias. Furthermore, DPCPX has been investigated for its potential neuroprotective effects in various neurological disorders, including Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c16-12-3-1-10(7-13(12)17)9-23(19,20)18-11-2-4-14-15(8-11)22-6-5-21-14/h1-4,7-8,18H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDBAVHUXYWWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide

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